molecular formula C22H18N4O2 B2807174 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide CAS No. 921873-30-5

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide

Cat. No. B2807174
CAS RN: 921873-30-5
M. Wt: 370.412
InChI Key: XWCWAOSOCUXFSH-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide, also known as OPQ or OPQ-006, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of quinoline carboxamides and has been found to have potential applications in various fields of research.

Scientific Research Applications

Radioligand Development for Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These radioligands, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have shown high specific binding to PBR in various organs, indicating their promise for PBR imaging in clinical diagnostics (Matarrese et al., 2001).

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel fluoroquinolone derivatives exhibited promising antibacterial and antifungal properties against various pathogens, suggesting their potential as antimicrobial agents (Srinivasan et al., 2010). Another study highlighted the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which also demonstrated significant antimicrobial activity (Babu et al., 2015).

Cardiovascular Activity

The synthesis of difluoro-substituted hexahydroquinoline derivatives and their evaluation as calcium channel antagonists have been reported. These compounds were synthesized via the Hantzsch reaction and showed activity on calcium channel antagonists, indicating their potential in cardiovascular research (Gupta & Misra, 2008).

Anticancer Agents

Coumarin and quinolinone carboxamides have been synthesized and evaluated for their anticancer activities. The structure of one such compound was confirmed by X-ray diffraction analysis, showing promise as inhibitors of cancer cell growth (Matiadis et al., 2013).

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-21-13-12-19(16-6-2-1-3-7-16)25-26(21)15-14-23-22(28)20-11-10-17-8-4-5-9-18(17)24-20/h1-13H,14-15H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCWAOSOCUXFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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